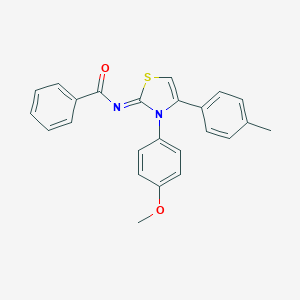![molecular formula C13H8ClN3OS B427507 [2-(4-Chlorophenyl)triazol-4-yl]-thiophen-2-ylmethanone CAS No. 720701-26-8](/img/structure/B427507.png)
[2-(4-Chlorophenyl)triazol-4-yl]-thiophen-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a triazole ring, and a thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the Thienyl Group: The thienyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a thienylboronic acid and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)-2H-1,2,3-triazol-4-ylmethanone: Similar structure but with a methoxy group instead of a chloro group.
2-(4-Nitrophenyl)-2H-1,2,3-triazol-4-ylmethanone: Similar structure but with a nitro group instead of a chloro group.
Uniqueness
The presence of the chlorophenyl group in 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various research applications.
Propriétés
Numéro CAS |
720701-26-8 |
|---|---|
Formule moléculaire |
C13H8ClN3OS |
Poids moléculaire |
289.74g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)triazol-4-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-5-10(6-4-9)17-15-8-11(16-17)13(18)12-2-1-7-19-12/h1-8H |
Clé InChI |
NDLHUNWCSRYEKI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)C2=NN(N=C2)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CSC(=C1)C(=O)C2=NN(N=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B427426.png)
![{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE](/img/structure/B427429.png)
![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-morpholinecarbodithioate](/img/structure/B427430.png)
![4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B427432.png)
![Ethyl 4-({[(4-morpholinylcarbothioyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B427435.png)
![N-(3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427436.png)
![N-(3-[2-(methylsulfanyl)-5-pyrimidinyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427437.png)
![N-(4-(4-bromophenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427438.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B427439.png)
![N-(4-(4-methylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427441.png)
![N-(4-{4-nitrophenyl}-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427442.png)


![N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B427447.png)
